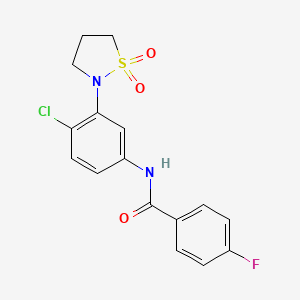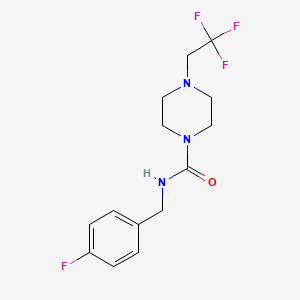
N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide" is a chemical entity that can be presumed to have a piperazine backbone with a carboxamide functional group. The structure likely includes a 4-fluorobenzyl moiety and a 2,2,2-trifluoroethyl group attached to the piperazine ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperazine carboxamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides involves the cyclization of specific starting materials followed by treatment with various reagents to introduce the desired substituents . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization, treatment with piperazine, and further reactions with arylisocyanates or arylisothiocyanates . These methods suggest that the synthesis of "N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide" would also require careful selection of starting materials and reagents, as well as controlled reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical for their biological activity. The orientation of substituents on the piperazine ring can significantly influence the compound's properties and interactions with biological targets. For example, the orientation of the N1-aryl ring in quinolones is important for antibacterial activity . Although the specific molecular structure of "N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide" is not provided, it can be inferred that the position and electronic properties of the fluorine atoms and the trifluoroethyl group would affect the molecule's overall conformation and reactivity.
Chemical Reactions Analysis
Piperazine carboxamides can participate in various chemical reactions, depending on their substituents. The presence of a carboxamide group suggests potential for further functionalization or participation in condensation reactions. For instance, the N-formamide derived from l-piperazine-2-carboxylic acid has been used as a Lewis basic catalyst for the hydrosilylation of N-aryl imines, indicating that piperazine carboxamides can be versatile intermediates in organic synthesis . The fluorine atoms present in the compound of interest may also influence its reactivity, potentially making it a candidate for nucleophilic substitution reactions or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The electronic effects of the fluorine atoms and the trifluoroethyl group may also impact the compound's acidity or basicity, as well as its stability. While the specific properties of "N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide" are not detailed in the provided papers, similar compounds have been evaluated for their biological activities, such as antimicrobial and inotropic effects , suggesting that the compound may also possess interesting biological properties worth investigating.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, including those derived from N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, found moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Neurological Applications
- Research involving the development of fluorine-18-labeled 5-HT1A antagonists, including derivatives of N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, demonstrated potential for assessing dynamic changes in serotonin levels and providing statistics for static measurement of 5-HT1A receptor distribution, which is crucial for neurological studies (Lang et al., 1999).
Antifungal and Antibacterial Agents
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to the core structure of interest, showed potential antimicrobial activity, highlighting the broad applicability of these compounds in developing new treatments for infections (Babu et al., 2015).
Chemical Synthesis and Characterization
- The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound related to N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, provided insights into the chemical structure and potential biological applications through X-ray diffraction studies and in vitro antibacterial and anthelmintic activity evaluation (Sanjeevarayappa et al., 2015).
Imaging Applications
- Research on the synthesis and evaluation of radiotracers for positron emission tomography (PET) imaging, including compounds derived from N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, has contributed to advancements in medical imaging, particularly in the noninvasive assessment of specific receptors and enzymes within the human body (Choi et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4N3O/c15-12-3-1-11(2-4-12)9-19-13(22)21-7-5-20(6-8-21)10-14(16,17)18/h1-4H,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKIFUPYWRVYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

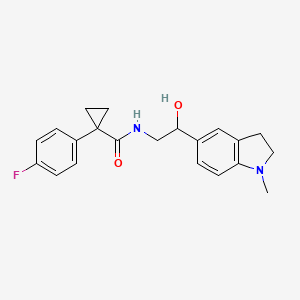
![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)
![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)
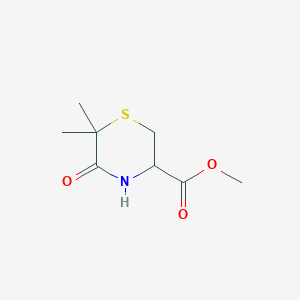
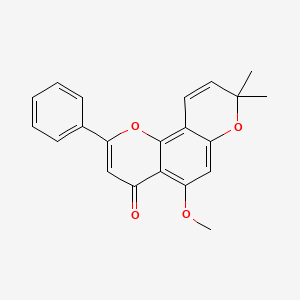
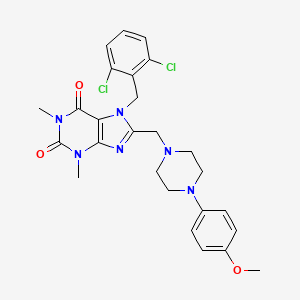
![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
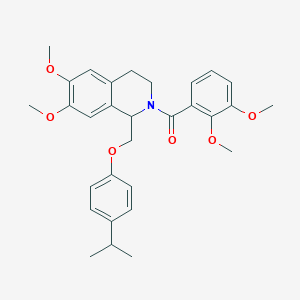
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)
